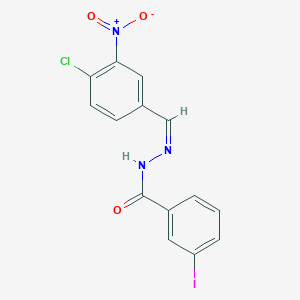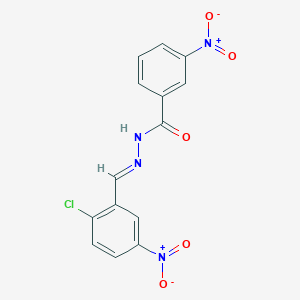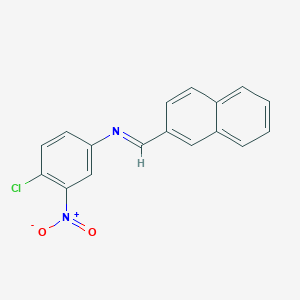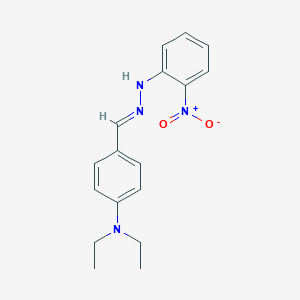![molecular formula C23H21N5O6 B404055 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N'-[(E)-[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B404055.png)
2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N'-[(E)-[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]acetohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridine ring substituted with cyano, methoxymethyl, and methyl groups, and a furyl ring substituted with a nitro group. The presence of these functional groups contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]acetohydrazide typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 3-cyano-4-methoxymethyl-6-methyl-2-pyridone, undergoes alkylation with active halomethylene compounds to form the desired pyridine intermediate.
Formation of the Furyl Intermediate: The furyl intermediate is synthesized by reacting 5-nitro-2-methylphenyl with appropriate reagents to introduce the furyl ring.
Condensation Reaction: The final step involves the condensation of the pyridine intermediate with the furyl intermediate in the presence of suitable catalysts and solvents to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group yields an amine, while oxidation of the nitro group yields an amino derivative.
Wissenschaftliche Forschungsanwendungen
2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: Its unique chemical structure makes it a potential candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]acetohydrazide involves its interaction with specific molecular targets. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The methoxymethyl and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(5-{4-nitrophenyl}-2-furyl)methylene]acetohydrazide
- 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(5-{3-nitrophenyl}-2-furyl)methylene]acetohydrazide
Uniqueness
The uniqueness of 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]acetohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyano and nitro groups enhances its reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C23H21N5O6 |
|---|---|
Molekulargewicht |
463.4g/mol |
IUPAC-Name |
2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy-N-[(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C23H21N5O6/c1-14-4-5-17(28(30)31)9-19(14)21-7-6-18(34-21)11-25-27-22(29)13-33-23-20(10-24)16(12-32-3)8-15(2)26-23/h4-9,11H,12-13H2,1-3H3,(H,27,29)/b25-11+ |
InChI-Schlüssel |
HUCFXZMNSIBIJU-OPEKNORGSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)COC3=NC(=CC(=C3C#N)COC)C |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)COC3=NC(=CC(=C3C#N)COC)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)COC3=NC(=CC(=C3C#N)COC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,3-dimethoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B403972.png)
![4-{[(4E)-1-(3,4-DICHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE](/img/structure/B403973.png)
![3-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B403974.png)
![5-(2-Chlorobenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B403978.png)

![1-[(4-Fluorophenyl)sulfonyl]-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B403984.png)
![5-Methyl-2-[(2-naphthylmethylene)amino]phenol](/img/structure/B403988.png)



![3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B403992.png)

![1-[(3-Methyl-2-thienyl)methylene]-2-(2-nitrophenyl)hydrazine](/img/structure/B403994.png)

